molecular formula C8H8BrF B583391 1-Bromo-4-(1-fluoroethyl)benzene CAS No. 159298-87-0

1-Bromo-4-(1-fluoroethyl)benzene

Cat. No.: B583391
CAS No.: 159298-87-0
M. Wt: 203.054
InChI Key: DSUJAJAXIXMOKC-UHFFFAOYSA-N
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Description

1-Bromo-4-(1-fluoroethyl)benzene is an aromatic compound with the molecular formula C8H8BrF It is a halogenated derivative of benzene, where a bromine atom and a fluoroethyl group are substituted on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-4-(1-fluoroethyl)benzene can be synthesized through several methods. One common approach involves the bromination of 4-(1-fluoroethyl)benzene using bromine in the presence of a Lewis acid catalyst such as iron(III) bromide or aluminum tribromide. The reaction typically occurs under controlled temperature conditions to ensure selective bromination at the desired position on the benzene ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to high yields and purity of the final product. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-(1-fluoroethyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.

    Oxidation Reactions: The fluoroethyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated derivative.

Common Reagents and Conditions:

    Substitution Reactions: Typical reagents include sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are commonly used.

    Reduction Reactions: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

Major Products:

    Substitution Reactions: Products include various substituted benzene derivatives depending on the nucleophile used.

    Oxidation Reactions: Products include fluoroacetophenone derivatives.

    Reduction Reactions: Products include 4-(1-fluoroethyl)benzene.

Scientific Research Applications

1-Bromo-4-(1-fluoroethyl)benzene has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Material Science: It is used in the development of advanced materials with specific electronic and optical properties.

    Medicinal Chemistry: It is explored for its potential biological activity and as a building block in drug discovery.

    Industrial Applications: It is used in the production of specialty chemicals and as a precursor in various industrial processes.

Mechanism of Action

The mechanism of action of 1-Bromo-4-(1-fluoroethyl)benzene in chemical reactions involves the interaction of its functional groups with various reagents. The bromine atom acts as a leaving group in substitution reactions, while the fluoroethyl group can participate in oxidation and reduction reactions. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

1-Bromo-4-(1-fluoroethyl)benzene can be compared with other similar compounds, such as:

    1-Bromo-4-fluorobenzene: This compound lacks the ethyl group and has different reactivity and applications.

    1-Bromo-4-(1-chloroethyl)benzene: This compound has a chloroethyl group instead of a fluoroethyl group, leading to different chemical properties and reactivity.

    1-Bromo-4-(1-trifluoroethyl)benzene: This compound has a trifluoroethyl group, which significantly alters its electronic properties and reactivity.

The uniqueness of this compound lies in its specific combination of bromine and fluoroethyl groups, which imparts distinct chemical properties and reactivity compared to its analogs.

Properties

IUPAC Name

1-bromo-4-(1-fluoroethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrF/c1-6(10)7-2-4-8(9)5-3-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSUJAJAXIXMOKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20669739
Record name 1-Bromo-4-(1-fluoroethyl)benzene
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Molecular Weight

203.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159298-87-0
Record name 1-Bromo-4-(1-fluoroethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=159298-87-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-4-(1-fluoroethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20669739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-bromo-4-(1-fluoroethyl)benzene
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